

# An In-depth Technical Guide to Ethyl Tiglate: Discovery, History, and Synthesis

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## Compound of Interest

Compound Name: *Ethyl tiglate*

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## Introduction

**Ethyl tiglate**, systematically known as ethyl (E)-2-methyl-2-butenoate, is an unsaturated ester with a characteristic fruity and slightly sweet aroma. It is found naturally in various fruits such as strawberries, durian, and starfruit.<sup>[1]</sup> Beyond its role as a flavor and fragrance agent, **ethyl tiglate** has garnered interest for its potential biological activities and as a synthetic building block. This technical guide provides a comprehensive overview of the discovery and history of **ethyl tiglate**, its physicochemical properties, detailed synthetic protocols, and its biosynthetic pathway.

## Discovery and History

The history of **ethyl tiglate** is intrinsically linked to its parent carboxylic acid, tiglic acid. The discovery timeline is as follows:

- 1819: French chemists Pierre-Joseph Pelletier and Joseph-Bienaimé Caventou first isolated a volatile, crystalline acid from the seeds of *Schoenocaulon officinale*, a plant commonly known as cevadilla or sabadilla. They named this substance sabadillic acid or cevadic acid. <sup>[2]</sup>
- 1865: It was discovered that sabadillic acid was identical to methyl-crotonic acid, a compound previously described by B. F. Dupper and Edward Frankland.<sup>[2]</sup>

- 1870: German chemists August Geuther and C. Fröhlich isolated an acid from croton oil, derived from the seeds of Croton tiglium. They named this compound tiglic acid, after the plant's specific name. This was subsequently shown to be the same compound as the previously described methyl-crotonic acid.[\[2\]](#)

The synthesis of **ethyl tiglate** itself was made possible through the development of esterification techniques in organic chemistry. One of the earliest and most straightforward methods for producing esters like **ethyl tiglate** is the Fischer-Speier esterification, first described by Emil Fischer and Arthur Speier in 1895.[\[3\]](#) This acid-catalyzed reaction between a carboxylic acid and an alcohol remains a fundamental method for ester synthesis.

One of the early and notable publications detailing the preparation of tiglic acid esters is the 1950 paper by Robert E. Buckles and Gene V. Mock in *The Journal of Organic Chemistry*, which provided improved methods for the synthesis of both tiglic and angelic acids and their esters.[\[4\]](#)

## Physicochemical and Spectroscopic Data

A summary of the key quantitative data for **ethyl tiglate** is presented in the table below for easy reference and comparison.

Property	Value	Reference(s)
Molecular Formula	C <sub>7</sub> H <sub>12</sub> O <sub>2</sub>	<a href="#">[2]</a>
Molecular Weight	128.17 g/mol	<a href="#">[2]</a>
CAS Number	5837-78-5	<a href="#">[2]</a>
Boiling Point	154-156 °C (at 760 mmHg)	<a href="#">[1]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Density	0.923 g/mL (at 25 °C)	<a href="#">[1]</a> <a href="#">[5]</a>
Refractive Index (n <sup>20</sup> /D)	1.435	<a href="#">[1]</a> <a href="#">[4]</a>
Flash Point	44 °C (closed cup)	<a href="#">[4]</a>
Solubility	Slightly soluble in water	<a href="#">[3]</a>
<sup>1</sup> H NMR (90 MHz, CDCl <sub>3</sub> ) δ (ppm)	1.29 (t, 3H), 1.75 (d, 3H), 1.83 (s, 3H), 4.14 (q, 2H), 6.81 (q, 1H)	<a href="#">[2]</a>
<sup>13</sup> C NMR (25.16 MHz, CDCl <sub>3</sub> ) δ (ppm)	12.01, 14.27, 14.35, 60.35, 128.96, 136.76, 168.09	<a href="#">[2]</a> <a href="#">[6]</a>

## Experimental Protocols

The primary method for the synthesis of **ethyl tiglate** is the Fischer-Speier esterification of tiglic acid with ethanol using a strong acid catalyst.

### Synthesis of Ethyl Tiglate via Fischer-Speier Esterification

This protocol is based on the general principles of Fischer-Speier esterification.

#### Materials:

- Tiglic acid
- Absolute ethanol

- Concentrated sulfuric acid
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Dichloromethane (or diethyl ether)

**Equipment:**

- Round-bottom flask
- Reflux condenser
- Heating mantle
- Separatory funnel
- Beakers and Erlenmeyer flasks
- Rotary evaporator
- Distillation apparatus

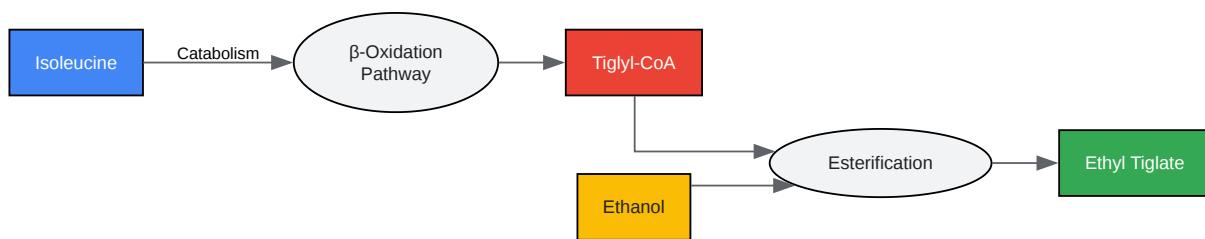
**Procedure:**

- In a round-bottom flask, dissolve tiglic acid in an excess of absolute ethanol (typically 3-5 molar equivalents).
- Slowly and carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the mass of the carboxylic acid) to the solution while stirring.
- Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. The reaction is typically refluxed for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- After the reaction is complete, allow the mixture to cool to room temperature.
- Remove the excess ethanol using a rotary evaporator.

- Dissolve the residue in dichloromethane or diethyl ether and transfer it to a separatory funnel.
- Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted tiglic acid. Repeat the washing until no more gas evolution is observed.
- Wash the organic layer with water and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter the drying agent and concentrate the organic solution using a rotary evaporator to obtain the crude **ethyl tiglate**.
- Purify the crude product by fractional distillation under atmospheric pressure to yield pure **ethyl tiglate**.

## Biosynthesis of Ethyl Tiglate

In the yeast *Saprochaete suaveolens*, **ethyl tiglate** is produced via the catabolism of the branched-chain amino acid isoleucine.<sup>[7]</sup> This pathway involves the  $\beta$ -oxidation of isoleucine, which generates tiglyl-CoA as a key intermediate. The tiglyl-CoA then undergoes esterification with ethanol to form **ethyl tiglate**.<sup>[7]</sup>



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Caption: Biosynthetic pathway of **ethyl tiglate** from isoleucine in *Saprochaete suaveolens*.

## Applications in Research and Drug Development

While **ethyl tiglate** itself is primarily used in the flavor and fragrance industry, there is some investigation into its potential as an anti-inflammatory agent.<sup>[3]</sup>

It is crucial to distinguish **ethyl tiglate** from tigilanol tiglate, a structurally more complex natural product diterpenoid that has shown significant promise in cancer therapy and is in clinical trials.<sup>[8][9]</sup> Tigilanol tiglate is an ester of 12-deoxyphorbol-13-acetate with tiglic acid. The "tiglate" portion of both molecules originates from tiglic acid, but the overall structures and biological activities are vastly different. The synthesis of tigilanol tiglate is a multi-step process starting from phorbol.<sup>[8][9]</sup>

## Conclusion

**Ethyl tiglate**, a simple unsaturated ester, has a rich history rooted in the early days of natural product chemistry. Its synthesis is a classic example of Fischer-Speier esterification, a fundamental reaction in organic chemistry. While its primary commercial application is in the flavor and fragrance industry, the study of its biosynthesis and the distinction from the more complex and therapeutically significant tigilanol tiglate are important for researchers in natural products and drug development. This guide has provided a comprehensive overview of the key technical aspects of **ethyl tiglate**, from its historical discovery to its synthesis and biological context.

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